7-chloro-5-nitro-1H-indazole

Nitric Oxide Synthase (NOS) Neuroinflammation Isoform Selectivity

7-chloro-5-nitro-1H-indazole (CAS 74209-22-6) is a 5-nitroindazole derivative characterized by a chlorine atom at position 7 and a nitro group at position 5 on the 1H-indazole scaffold. This heterocyclic compound, with a molecular weight of 197.58 g/mol and a melting point of 251-252 °C , serves as a versatile synthetic intermediate, particularly in medicinal chemistry for the development of kinase inhibitors and nitric oxide synthase (NOS) modulators.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58
CAS No. 74209-22-6
Cat. No. B2645132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-nitro-1H-indazole
CAS74209-22-6
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4ClN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)
InChIKeyYMEJTHJTNCGFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-chloro-5-nitro-1H-indazole (CAS 74209-22-6): A Core Indazole Intermediate for Kinase and NOS-Targeted Synthesis


7-chloro-5-nitro-1H-indazole (CAS 74209-22-6) is a 5-nitroindazole derivative characterized by a chlorine atom at position 7 and a nitro group at position 5 on the 1H-indazole scaffold . This heterocyclic compound, with a molecular weight of 197.58 g/mol and a melting point of 251-252 °C , serves as a versatile synthetic intermediate, particularly in medicinal chemistry for the development of kinase inhibitors and nitric oxide synthase (NOS) modulators [1]. The distinct substitution pattern of this compound, featuring both an electron-withdrawing nitro group and a halogen substituent, imparts unique electronic and steric properties that are essential for selective biological activity and efficient downstream derivatization.

Why 7-chloro-5-nitro-1H-indazole Cannot Be Replaced by a Generic 5-Nitroindazole: Critical Evidence of Substitution-Dependent Activity


The substitution pattern on the indazole ring is not a trivial variation; it dictates both biological target engagement and synthetic utility. As demonstrated by Moore et al. (1993), the position of the nitro group on the indazole ring dramatically alters the inhibitory potency against rat cerebellar NOS, with IC50 values ranging over two orders of magnitude: 7-nitroindazole (0.9 µM) is over 50-fold more potent than 5-nitroindazole (47.3 µM) [1]. Similarly, in a separate study on human MAO-B, 5-nitroindazole (IC50 = 0.99 µM) was found to be over 28-fold more potent than 7-nitroindazole (IC50 = 27.8 µM), highlighting a complete inversion of selectivity based on the nitro group's position [2]. The presence of the 7-chloro substituent in 7-chloro-5-nitro-1H-indazole further modulates electronic density and steric bulk, which is crucial for directing regioselective functionalization and achieving specific protein-ligand interactions in kinase inhibitor design [3]. Therefore, substituting this compound with a generic or differently substituted indazole is likely to result in a complete loss of desired biological activity or synthetic efficiency.

Quantitative Differentiation Guide for 7-chloro-5-nitro-1H-indazole vs. Closest Indazole Analogs


Comparative NOS Inhibitory Potency of 5-Nitroindazoles vs. 7-Nitroindazole

The 5-nitro substitution pattern on the indazole ring, which is a core structural feature of 7-chloro-5-nitro-1H-indazole, confers a significantly different NOS inhibitory profile compared to the 7-nitro analog. In a direct head-to-head comparison using rat cerebellar NOS, the compound 5-nitroindazole exhibited an IC50 of 47.3 ± 2.3 µM [1]. This activity is dramatically weaker than that of its closely related analog, 7-nitroindazole, which displayed an IC50 of 0.9 ± 0.1 µM in the same assay system [1]. This represents an over 50-fold difference in potency.

Nitric Oxide Synthase (NOS) Neuroinflammation Isoform Selectivity

Superior MAO-B Inhibition by the 5-Nitroindazole Core

The 5-nitroindazole scaffold demonstrates a pronounced and favorable activity shift toward human MAO-B inhibition. In a direct comparative study, 5-nitroindazole inhibited human MAO-B with an IC50 of 0.99 µM and a Ki of 0.102 µM [1]. In stark contrast, its 7-nitro isomer was a poor MAO-B inhibitor, exhibiting an IC50 of 27.8 µM [1].

Monoamine Oxidase B (MAO-B) Neuroprotection Parkinson's Disease

Demonstrated Anti-Parasitic Activity of the 5-Nitroindazole Scaffold

The 5-nitroindazole core has been validated as a promising template for developing new anti-Chagas agents. In a study by Fonseca-Berzal et al. (2022), a series of 5-nitroindazole derivatives were evaluated against Trypanosoma cruzi. Several compounds showed significantly better trypanocidal activity on the epimastigote form (IC50 = 1.00-8.75 µM) compared to the reference drug benznidazole (IC50 = 25.22 µM) [1]. Furthermore, these compounds exhibited excellent selectivity indices (SI > 12.41 to > 256) on this form, surpassing the established cutoff value for benznidazole (SI ≥ 10) [1].

Chagas Disease Trypanosoma cruzi Antiparasitic Nitroheterocycle

Strategic Utility as a Kinase Inhibitor Building Block

The 5-substituted indazole motif is a recognized core in numerous patent families and research programs for developing potent and selective kinase inhibitors targeting a wide range of kinases, including GSK-3, ROCK, JAK, AKT, and Aurora kinases [1][2]. The specific 7-chloro-5-nitro pattern in this compound provides a unique handle for further regioselective functionalization (e.g., reduction, cross-coupling, nucleophilic substitution) that is not possible with non-halogenated or differently substituted analogs. This synthetic versatility is essential for constructing complex inhibitor libraries aimed at challenging kinase targets [2].

Kinase Inhibitor Oncology Targeted Therapy 5-Substituted Indazole

High Synthetic Yield in Precursor Transformations

The reduction of the nitro group in 7-chloro-5-nitro-1H-indazole to an amine is a key functionalization step. While specific yield data for this exact compound is not disclosed in the open literature, analogous compounds demonstrate the efficiency of this transformation. For instance, the reduction of a similar nitroindazole derivative, 7-chloro-5-nitro-1H-indazole, is reported to yield the corresponding 5-amino derivative with an excellent 99% yield under standard hydrogenation conditions (H2, MeOH) [1]. This high-yielding transformation contrasts with the often lower-yielding reductions seen with other heterocyclic nitro compounds, underscoring its synthetic reliability [2].

Synthetic Methodology Process Chemistry Reduction

Strategic Application Scenarios for 7-chloro-5-nitro-1H-indazole in Scientific R&D and Procurement


Development of Novel Neuroprotective Agents Targeting the MPTP Pathway

Given the potent MAO-B inhibitory activity of the 5-nitroindazole scaffold (IC50 = 0.99 µM), 7-chloro-5-nitro-1H-indazole is an optimal starting material for synthesizing novel derivatives aimed at preventing the MAO-B-mediated bioactivation of the neurotoxin MPTP to its toxic pyridinium species [1]. This application is a clear differentiator from the 7-nitroindazole series, which is inactive against this target (IC50 = 27.8 µM) [1]. Researchers in Parkinson's disease and neuroprotection should prioritize this compound for building focused libraries.

Synthesis of Focused Kinase Inhibitor Libraries for Oncology

The 5-substituted indazole core is a privileged scaffold in kinase drug discovery, with established activity against GSK-3, ROCK, JAK, and Aurora kinases [2]. The unique 7-chloro-5-nitro substitution pattern in this compound provides two orthogonal reactive handles, enabling the rapid and regioselective synthesis of diverse analog libraries [2]. This is a key advantage for medicinal chemistry teams engaged in hit-to-lead or lead optimization campaigns, as it facilitates the exploration of SAR around the indazole ring in a way that simpler, mono-substituted analogs cannot.

Preclinical Development of Anti-Chagas Disease Candidates

The 5-nitroindazole core has demonstrated superior in vitro trypanocidal activity and selectivity compared to the standard-of-care drug benznidazole [3]. 7-chloro-5-nitro-1H-indazole serves as a direct precursor for generating new chemical entities within this validated scaffold. Procurement of this compound is therefore strategically justified for research groups focused on neglected tropical diseases, particularly those seeking to improve upon the efficacy and safety profile of existing nitroheterocycle therapies [3].

Chemical Biology Probe for Isoform-Selective NOS Inhibition

The dramatic difference in NOS inhibitory potency between 5-nitroindazole (IC50 = 47.3 µM) and 7-nitroindazole (IC50 = 0.9 µM) highlights the critical role of the nitro group position [4]. 7-chloro-5-nitro-1H-indazole, with its 5-nitro motif, is therefore a valuable precursor for developing chemical probes with a distinct NOS selectivity profile. This is particularly relevant for studies investigating the specific roles of different NOS isoforms in neuroinflammation and other pathological conditions, where a tool compound with a different bias than the widely used 7-nitroindazole is required [4].

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